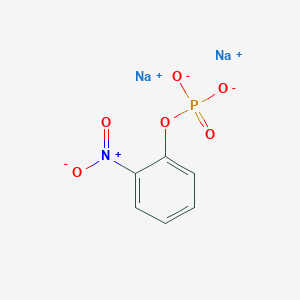
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a chemical compound that is commonly used in scientific research. It is also known as PNPP and is used as a substrate for alkaline phosphatase assays. PNPP is a synthetic chromogenic substrate that is used to measure the activity of alkaline phosphatase in various biological samples. It is a colorless to yellowish powder that is soluble in water and other polar solvents. PNPP is widely used in biochemical and physiological studies, and its synthesis method is well established.
作用機序
The mechanism of action of PNPP involves the hydrolysis of the ester bond by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is catalyzed by the active site of the enzyme, which contains a metal ion such as zinc or magnesium. The metal ion coordinates with the phosphate group of PNPP, which activates the ester bond for hydrolysis. The reaction is reversible, and the equilibrium is shifted towards the product formation by the continuous removal of the product.
生化学的および生理学的効果
PNPP has no direct biochemical or physiological effects on cells or tissues. It is an inert substrate that is used to measure the activity of alkaline phosphatase, which is an important enzyme in various physiological processes such as bone mineralization, liver function, and immune response. The measurement of alkaline phosphatase activity using PNPP provides valuable information about the health status of an organism and the efficacy of drugs and therapies.
実験室実験の利点と制限
PNPP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also easy to use and provides a rapid and sensitive assay for alkaline phosphatase activity. However, PNPP has some limitations, including its sensitivity to pH and temperature, which can affect the accuracy of the assay. It is also subject to interference from other compounds that can hydrolyze the ester bond, such as carboxylesterases and nucleotidases. Therefore, careful experimental design and appropriate controls are necessary to ensure the accuracy and specificity of the assay.
将来の方向性
PNPP has been widely used in scientific research, and its applications are still expanding. Some of the future directions for PNPP research include:
1. Development of new substrates with improved sensitivity and specificity for alkaline phosphatase assays.
2. Investigation of the role of alkaline phosphatase in various physiological and pathological conditions.
3. Development of new drugs and therapies that target alkaline phosphatase activity.
4. Investigation of the molecular mechanism of alkaline phosphatase catalysis and regulation.
5. Application of PNPP in high-throughput screening assays for drug discovery and development.
Conclusion
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a synthetic chromogenic substrate that is widely used in scientific research as a substrate for alkaline phosphatase assays. Its synthesis method is well established, and its applications are expanding. PNPP provides a rapid and sensitive assay for alkaline phosphatase activity, which is an important enzyme in various physiological and pathological conditions. PNPP has several advantages for lab experiments, but it also has some limitations that require careful experimental design and appropriate controls. Future research directions for PNPP include the development of new substrates, investigation of the role of alkaline phosphatase, and application in drug discovery and development.
合成法
The synthesis of PNPP involves the reaction between 2-nitrophenol and phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of PNPP and hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity of PNPP is critical for its use in scientific research, and it is typically characterized by its melting point, UV-Vis spectrum, and HPLC analysis.
科学的研究の応用
PNPP is widely used in scientific research as a substrate for alkaline phosphatase assays. Alkaline phosphatase is an enzyme that is found in various tissues and cells, and its activity is an indicator of various physiological and pathological conditions. PNPP is used to measure the activity of alkaline phosphatase in various biological samples such as serum, urine, and tissue extracts. The assay is based on the hydrolysis of PNPP by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is monitored by measuring the absorbance of the reaction product at a specific wavelength using a spectrophotometer.
特性
CAS番号 |
17573-66-9 |
|---|---|
製品名 |
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt |
分子式 |
C6H4NNa2O6P |
分子量 |
263.05 g/mol |
IUPAC名 |
disodium;(2-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
InChIキー |
AKJBMINTPVKBGZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
その他のCAS番号 |
17573-66-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




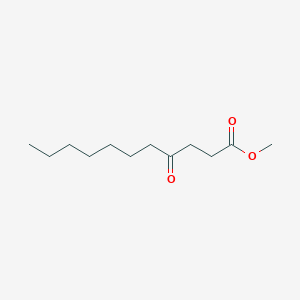


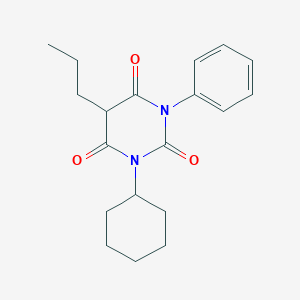
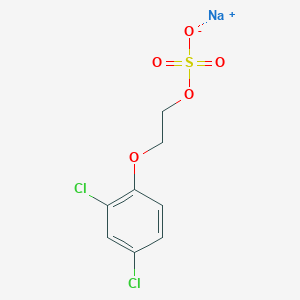
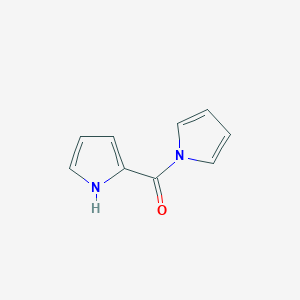
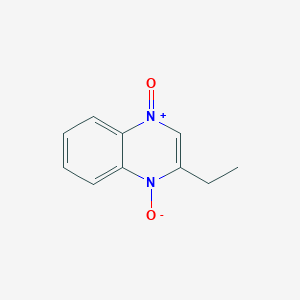
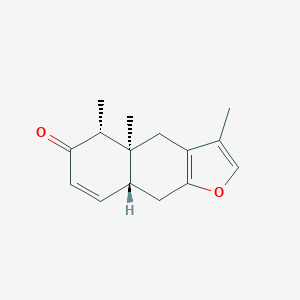
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)



